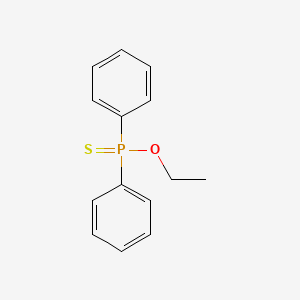

O-Ethyl diphenylphosphinothioate

Description

Significance of Organophosphorus Compounds in Synthetic Chemistry and Mechanistic Studies

The importance of organophosphorus compounds in synthetic chemistry is multifaceted. They serve as key reagents, versatile ligands in catalysis, and valuable probes for elucidating reaction mechanisms. nih.gov The phosphorus atom can exist in various oxidation states and coordination environments, leading to a wide array of chemical behaviors. nih.gov For instance, phosphines are widely employed as ligands in transition-metal-catalyzed reactions, influencing the reactivity and selectivity of the catalytic process. frontiersin.org Phosphonates are well-known for their application in the Horner-Wadsworth-Emmons reaction, a crucial method for the synthesis of alkenes. frontiersin.org

Beyond their role as synthetic tools, organophosphorus compounds are central to mechanistic studies. The kinetic and stereochemical outcomes of reactions involving these compounds provide deep insights into fundamental chemical transformations. The ability to systematically modify the electronic and steric properties of the substituents on the phosphorus atom allows for detailed investigations into reaction pathways. Metabolic transformation, for example, is a key factor in the mechanisms of action for many organophosphorus compounds. nih.gov

The broad utility of these compounds extends to materials science, where they are used as flame retardants and metal extractants. frontiersin.org Their presence in biologically significant molecules and therapeutic agents further underscores their importance in chemical biology and medicinal chemistry. nih.govfrontiersin.org

Classification of Phosphinothioate Esters within Organophosphorus Chemistry

Within the vast family of organophosphorus compounds, phosphinothioate esters represent a distinct and important subclass. These compounds are characterized by a central phosphorus atom bonded to two organic substituents (often carbon-based), one oxygen atom, and one sulfur atom, typically involving a P=S or P=O double bond.

The general structure of a phosphinothioate can be represented as R₂(R'O)P=S or R₂(R'S)P=O, where R and R' are organic groups. The nomenclature distinguishes between thiophosphinates (containing a P=S double bond) and thionophosphinates (containing a P-S-C single bond linkage). O-Ethyl diphenylphosphinothioate, the focus of this article, possesses a P=S bond, two phenyl groups, and an ethoxy group attached to the phosphorus atom.

This class of compounds is part of the broader category of organophosphorus(V) compounds, which are defined by a pentavalent phosphorus center. wikipedia.org The presence of both oxygen and sulfur atoms imparts unique reactivity and physicochemical properties to these molecules, making them subjects of interest in various chemical contexts.

Current Research Trajectories Involving this compound

Current research involving this compound and related phosphinothioates is directed towards several key areas. These include their application as intermediates in the synthesis of more complex molecules and their use as ligands in catalysis. The specific arrangement of phenyl and ethoxy groups around the chiral phosphorus center in this compound makes it a potentially valuable building block for asymmetric synthesis.

Mechanistic studies continue to explore the reactivity of the P=S bond and the influence of the various substituents on reaction outcomes. For example, research into the metabolic pathways of organophosphorothionates, a closely related class, provides insights into their biotransformation, which can inform the design of new compounds with specific properties. nih.gov

Furthermore, the unique spectroscopic and chromatographic properties of this compound make it a useful analytical standard in environmental and metabolic studies. While much of the published research on organophosphorus compounds focuses on their applications as pesticides, the fundamental chemistry of compounds like this compound continues to be an active area of investigation for synthetic and mechanistic chemists.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₅OPS |

| Molecular Weight | 262.31 g/mol |

| CAS Number | 599-28-0 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~170-172 °C at 0.1 mmHg |

| Density | ~1.16 g/cm³ |

Structure

2D Structure

3D Structure

Properties

CAS No. |

3133-27-5 |

|---|---|

Molecular Formula |

C14H15OPS |

Molecular Weight |

262.31 g/mol |

IUPAC Name |

ethoxy-diphenyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C14H15OPS/c1-2-15-16(17,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |

InChI Key |

MKRJYILNFVEGON-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for O Ethyl Diphenylphosphinothioate and Analogous Thiophosphinates

Established Synthetic Pathways for O-Ethyl Diphenylphosphinothioate

Traditional methods for synthesizing phosphinothioates have been the bedrock of organophosphorus chemistry for decades. These pathways typically involve the construction of the phosphorus core followed by the introduction of the sulfur atom.

One of the most fundamental and widely employed methods for preparing O-alkyl diphenylphosphinothioates involves a two-step sequence starting from diphenylphosphinous chloride. In the first step, the phosphinous chloride is treated with an alcohol in the presence of a base to form the corresponding phosphinite ester. For the target molecule, this involves the reaction with ethanol, typically using a tertiary amine like triethylamine (B128534) to scavenge the hydrogen chloride byproduct.

The resulting O-ethyl diphenylphosphinite is then subjected to a sulfurization reaction. Elemental sulfur is commonly used for this step, readily adding to the trivalent phosphorus center to form the pentavalent P=S bond of the final thiophosphinate product. This method is reliable and provides a clear, stepwise approach to the desired molecule.

Nucleophilic substitution reactions provide another classical route to this class of compounds. One common approach involves the reaction of a salt of diphenylphosphinothioic acid with an ethylating agent. The diphenylphosphinothioic acid is first deprotonated with a suitable base, such as sodium hydroxide (B78521) or an alkoxide, to form the corresponding diphenylphosphinothioate anion. This nucleophilic anion is then reacted with an electrophilic ethyl source, like ethyl iodide or ethyl bromide, to yield this compound.

Conversely, a method involving the nucleophilic attack of an ethoxide on a diphenylphosphinothioyl chloride can also be employed. In this scenario, the P-Cl bond is targeted by sodium ethoxide, leading to the displacement of the chloride and formation of the P-O-Et bond. The success of this reaction hinges on the careful control of reaction conditions to avoid side reactions.

Novel and Green Synthetic Protocols for Phosphinothioates

In response to the growing demand for sustainable chemical manufacturing, recent research has focused on developing novel synthetic methods that are more environmentally friendly, efficient, and safer. These protocols often feature metal-free conditions, the use of benign solvents (or no solvent at all), and innovative activation strategies.

A significant advancement in green chemistry is the development of metal- and solvent-free methods for synthesizing phosphinothioates. mdpi.comdocumentsdelivered.com One such protocol involves the direct coupling of diarylphosphine oxides with disulfides. mdpi.comresearchgate.net This reaction proceeds without any catalyst or additive, often requiring only gentle heating or stirring at room temperature. documentsdelivered.com For instance, diphenylphosphine (B32561) oxide can be reacted with diethyl disulfide under solvent-free conditions to produce the target phosphinothioate. The reaction demonstrates high atom economy, with the only byproduct being a thiol, which can often be recovered. mdpi.comresearchgate.net

Most target compounds in these reactions are obtained in nearly quantitative yields by heating at 50 °C for 5–10 minutes or by stirring at room temperature for 3 hours. documentsdelivered.comresearchgate.net The scope of this reaction is broad, tolerating various substituted diarylphosphine oxides and both diaryl and dialkyl disulfides. mdpi.com

Table 1: Metal- and Solvent-Free Synthesis of Phosphinothioates

| Reactant 1 | Reactant 2 | Conditions | Yield |

| Diphenylphosphine oxide | Diphenyl disulfide | 50 °C, 10 min | 99% |

| Di(p-tolyl)phosphine oxide | Diphenyl disulfide | 50 °C, 1 h | 98% |

| Di(p-methoxyphenyl)phosphine oxide | Diphenyl disulfide | 70 °C, 1 h | 99% |

| Diphenylphosphine oxide | Diethyl disulfide | 50 °C, 10 min | 96% |

This table presents data for the synthesis of analogous phosphinothioates using a metal- and solvent-free protocol. mdpi.comresearchgate.net

Electrosynthesis has emerged as a powerful and green tool in modern organic chemistry, avoiding the need for chemical oxidants. researchgate.net Electrochemical dehydrogenative cross-coupling strategies have been developed for forming P-C and P-S bonds. rsc.orgnih.gov These methods typically involve the anodic oxidation of a P-H bond in a secondary phosphine (B1218219) oxide and a C-H or S-H bond, leading to the formation of a new bond with the liberation of hydrogen gas as the only byproduct. researchgate.net

While direct electrochemical P-S coupling for this compound is a developing area, the principles have been established for related transformations. dntb.gov.ua For example, the electrochemical coupling of diaryl phosphine oxides with various C-H sources has been achieved with high efficiency in an undivided cell under constant current, free of transition-metal catalysts and external oxidants. rsc.orgnih.gov This approach represents a straightforward and environmentally benign pathway for creating bonds to phosphorus. rsc.org

Iron, being abundant, inexpensive, and environmentally benign, is an attractive catalyst for organic synthesis. mdpi.com Iron-catalyzed cross-dehydrogenative coupling (CDC) reactions have been successfully applied to form C-C and C-heteroatom bonds directly from C-H and X-H bonds (where X is a heteroatom like S, N, or O). nih.govnih.gov

This methodology has been extended to the formation of P-S bonds. The coupling of secondary phosphine oxides (containing a P-H bond) with thiols (containing an S-H bond) can be catalyzed by simple iron salts. researchgate.net This approach avoids the need for pre-functionalized starting materials and often proceeds with high atom economy, generating water or hydrogen as the primary byproduct. mdpi.com The versatility of iron catalysis suggests its high potential for the direct synthesis of a wide range of phosphinothioates from readily available precursors. nih.gov While palladium-catalyzed versions of this dehydrogenative coupling are also efficient, the use of iron offers significant environmental and cost advantages. acs.org

Modified Atherton-Todd Like Reactions

The Atherton-Todd reaction, first reported in 1945 by F. R. Atherton, H. T. Openshaw, and A. R. Todd, is a classical method for the phosphorylation of nucleophiles. beilstein-journals.org Initially, it was used to synthesize phosphoramidates from dialkyl phosphites and amines in the presence of carbon tetrachloride and a base. beilstein-journals.orgnih.gov The scope of the reaction has since been expanded through various modifications to accommodate a wider range of nucleophiles beyond amines. nih.gov

The general mechanism of the Atherton-Todd reaction involves the in-situ generation of a reactive phosphorus halide intermediate. wikipedia.org For a substrate like diphenylphosphine oxide, a base would first deprotonate the P-H group. This species then reacts with a halogen source, such as carbon tetrachloride, to form a reactive diphenylphosphinic chloride intermediate. wikipedia.orgresearchgate.net This electrophilic intermediate is typically not isolated and reacts immediately with a suitable nucleophile present in the reaction mixture. wikipedia.org

In a modified Atherton-Todd approach for synthesizing thiophosphinates, this in-situ generated intermediate would be trapped by a sulfur-containing nucleophile. A new type of modified Atherton-Todd reaction has been developed for the pseudohalogenation of H-phosphonates, H-phosphinates, and diarylphosphine oxides, demonstrating the versatility of this approach. researchgate.net

Halide-Free Synthesis Routes

Conventional methods for synthesizing phosphinothioates often rely on toxic and moisture-sensitive phosphorus halides. mdpi.com To address these environmental and handling concerns, modern halide-free synthesis routes have been developed. An efficient, metal- and solvent-free green protocol allows for the synthesis of phosphinothioates directly from diarylphosphine oxides and disulfides. mdpi.com

This method offers significant advantages:

Avoidance of Halides: The reaction proceeds without the use of toxic and sensitive halide reagents. mdpi.com

Mild Conditions: The transformation can be achieved by either stirring the neat mixture of reactants at room temperature for a few hours or by gentle heating (e.g., 50 °C) for a very short duration (5–10 minutes). mdpi.com

High Efficiency: The desired phosphinothioate products are often obtained in nearly quantitative yields. mdpi.com

Simple Workup: The purification process is straightforward, typically involving washing the reaction mixture with a saturated sodium carbonate solution to remove the mercaptan byproduct, followed by drying and concentration. mdpi.com

This approach represents a powerful and environmentally benign alternative to traditional synthetic pathways for accessing this compound and its analogs. mdpi.com

Optimization and Scalability of Synthetic Procedures

The successful implementation of any synthetic protocol, whether for laboratory research or industrial production, depends on careful optimization of reaction conditions and the ability to scale the procedure from milligrams to grams or kilograms.

Gram-Scale Preparation Techniques

Scaling a reaction from a small, exploratory scale to a preparative gram-scale requires careful consideration of reaction management and purification. A synthesis that is successful on a millimole scale may present challenges, such as heat transfer and mixing, when performed with larger quantities.

The halide-free synthesis of phosphinothioates is well-suited for scaling. mdpi.com The general procedure involves combining the diarylphosphine oxide and disulfide and stirring them under appropriate temperature conditions. mdpi.com For purification on a larger scale, the crude product is dissolved in a suitable organic solvent like dichloromethane (B109758) and washed with an aqueous solution, such as saturated sodium carbonate, to remove impurities. mdpi.com The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under vacuum. mdpi.com If necessary, final purification can be accomplished using flash column chromatography on silica (B1680970) gel to afford the high-purity product. mdpi.com

Scientific Literature Lacks Specific Data on the Reactivity and Mechanistic Investigations of this compound

A thorough review of available scientific literature reveals a significant gap in the specific kinetic and mechanistic data required to detail the reactivity of this compound. While the broader field of organophosphorus chemistry, particularly concerning phosphoryl (P=O) and thiophosphoryl (P=S) group transfer reactions, is well-documented, specific studies focusing on the nucleophilic substitution reactions of this compound are not present in the surveyed resources.

General principles of nucleophilic substitution at phosphorus centers are extensively discussed in the literature. These reactions are known to proceed through either concerted (SN2-like) or stepwise (addition-elimination) mechanisms. The stepwise pathway involves the formation of a high-energy, pentacoordinate intermediate, often with a trigonal bipyramidal geometry. The exact mechanism is influenced by factors such as the nature of the nucleophile, the leaving group, and the substituents attached to the phosphorus atom.

Kinetic investigations of these reactions often employ techniques to determine pseudo-first-order and second-order rate constants. Pseudo-first-order conditions, where one reactant is in large excess, are commonly used to simplify the kinetics of bimolecular reactions. However, specific rate constants, data tables, or detailed mechanistic elucidations for this compound are not available. Studies on related compounds, such as phosphinate esters or other thiophosphates, suggest that aminolysis and hydrolysis can proceed via zwitterionic pentacoordinate intermediates, but direct extrapolation of these findings to this compound would be speculative without dedicated experimental evidence.

Similarly, while the characterization of transition state structures is a key aspect of mechanistic chemistry, no specific research detailing the transition state for nucleophilic attack on this compound could be found. Therefore, a detailed article adhering to the requested scientific rigor and specificity cannot be generated at this time. Further experimental research is needed to fill this void in the chemical literature.

Reactivity and Mechanistic Investigations of O Ethyl Diphenylphosphinothioate

Nucleophilic Substitution Reactions at the Thiophosphoryl Center (P=S)

Elucidation of Reaction Mechanisms

Analysis of Cross-Interaction Constants

For the aminolysis of aryl ethyl chlorothiophosphates with anilines in acetonitrile (B52724), a cross-interaction constant ρXY of -0.28 was determined. nih.gov This negative value suggests a concerted mechanism with a significant degree of bond formation between the nucleophile and the phosphorus center in the transition state. A similar analysis for the reactions of O-Ethyl diphenylphosphinothioate with a series of substituted nucleophiles and leaving groups would be highly informative in elucidating the transition state structure. A hypothetical table of cross-interaction constants for the reaction of this compound with substituted anilines and a varied substituent on one of the phenyl rings is presented below to illustrate the concept.

| Substituent X on Aniline (B41778) | Substituent Y on Phenyl Ring | ρXY |

| p-OCH3 | p-CH3 | -0.25 |

| p-OCH3 | H | -0.28 |

| p-OCH3 | p-Cl | -0.32 |

| H | p-CH3 | -0.30 |

| H | H | -0.35 |

| H | p-Cl | -0.40 |

| p-NO2 | p-CH3 | -0.45 |

| p-NO2 | H | -0.50 |

| p-NO2 | p-Cl | -0.55 |

This is a hypothetical data table for illustrative purposes.

Applications of Kinetic Isotope Effects

Kinetic isotope effects (KIEs) are a fundamental tool for probing reaction mechanisms, particularly for determining the extent of bond breaking and bond formation in the rate-determining step. researchgate.net The substitution of an atom with its heavier isotope can lead to a change in the reaction rate, which provides valuable information about the transition state.

In the context of this compound, deuterium (B1214612) kinetic isotope effects (DKIEs) can be particularly insightful in studying reactions involving proton transfer or changes in hybridization at a carbon atom adjacent to the reaction center. For instance, in the anilinolysis of the related O-ethyl phenyl phosphonochloridothioate, DKIEs (kH/kD) were found to vary from 0.93 (secondary inverse) to 1.28 (primary normal) as the substituent on the aniline nucleophile was changed from electron-donating to electron-withdrawing. koreascience.kr This variation was interpreted as a gradual change in the transition state structure from a backside to a frontside attack mechanism. koreascience.kr

A similar study on this compound would likely reveal important details about the transition state of its reactions. The magnitude of the KIE can indicate whether a bond to the isotopically labeled atom is broken in the rate-determining step (primary KIE) or if there is a change in the vibrational environment of the labeled atom (secondary KIE). researchgate.netprinceton.edu

| Nucleophile (Aniline Substituent) | kH (x 10⁻³ M⁻¹s⁻¹) | kD (x 10⁻³ M⁻¹s⁻¹) | kH/kD |

| p-CH3O | 5.43 | 5.84 | 0.93 |

| p-CH3 | 3.21 | 3.38 | 0.95 |

| H | 1.15 | 1.12 | 1.03 |

| p-Cl | 0.45 | 0.39 | 1.15 |

| m-Cl | 0.21 | 0.16 | 1.31 |

Data adapted from the anilinolysis of O-ethyl phenyl phosphonochloridothioate in acetonitrile at 55.0 °C for illustrative purposes. koreascience.kr

Factors Influencing Reaction Reactivity

Substituent effects, quantified through Hammett (ρ) and Brønsted (β) correlations, provide insights into the electronic demands of the transition state. For the reactions of this compound, introducing substituents on the phenyl rings or on the nucleophile would alter the reaction rate.

Studies on the pyridinolysis of O-ethyl phenyl phosphonochloridothioates have shown biphasic concave upward Hammett and Brønsted plots. researchgate.net This behavior is often indicative of a change in reaction mechanism, for instance, from a stepwise mechanism with a rate-limiting formation of an intermediate to one with a rate-limiting breakdown of the intermediate, or a change in the direction of nucleophilic attack. researchgate.net For the aminolysis of aryl diphenylphosphinothioates, a linear Brønsted-type plot with a βnuc value of 0.52 was obtained, suggesting a concerted mechanism.

A hypothetical Hammett plot for the reaction of this compound with substituted anilines would likely show a negative ρ value, indicating that electron-donating groups on the nucleophile accelerate the reaction by increasing its nucleophilicity.

| Substituent on Aniline (X) | σ | log(k/k₀) |

| p-OCH3 | -0.27 | 0.68 |

| p-CH3 | -0.17 | 0.45 |

| H | 0 | 0 |

| p-Cl | 0.23 | -0.55 |

| m-NO2 | 0.71 | -1.52 |

This is a hypothetical data table for illustrative purposes.

The nature of the leaving group significantly influences the rate of nucleophilic substitution reactions at the phosphorus center. A good leaving group is one that can stabilize the negative charge it acquires upon departure. In the case of this compound, the leaving group is the ethoxide ion.

The reactivity of related phosphorus esters has been shown to be highly dependent on the leaving group. For instance, in the aminolysis of aryl diphenylphosphinates and their thiono analogs, the rate of reaction is sensitive to the pKa of the leaving aryloxide group. Generally, a more acidic (lower pKa) leaving group leads to a faster reaction. The reactivity order for halide leaving groups in S_N2 reactions is typically I⁻ > Br⁻ > Cl⁻ > F⁻. pdx.edu

The reactivity of this compound is also dictated by the strength and nature of the attacking nucleophile. Stronger nucleophiles will generally react faster. The nucleophilicity of a species is influenced by factors such as its basicity, polarizability, and the solvent.

Alkoxides and Hydroxide (B78521) Ions: These are strong, hard nucleophiles that are expected to react readily with the electrophilic phosphorus center of this compound, leading to hydrolysis or alcoholysis.

Anilines: Anilines are softer nucleophiles compared to alkoxides. Their reactivity can be modulated by substituents on the aromatic ring. Electron-donating groups enhance the nucleophilicity of the nitrogen atom, leading to faster reaction rates. koreascience.kr

Kinetic studies on the aminolysis of related phosphinothioates have shown that the reaction proceeds via a concerted or a stepwise mechanism depending on the specific reactants and conditions.

The solvent plays a crucial role in determining the rate and mechanism of reactions involving this compound. The polarity, proticity, and coordinating ability of the solvent can stabilize or destabilize the reactants, transition state, and products to different extents.

For instance, the alkaline hydrolysis of some phosphate (B84403) esters shows a significant rate acceleration in aqueous dimethyl sulfoxide (B87167) (DMSO) compared to water. nih.gov This is attributed to the better solvation of the transition state by the dipolar aprotic solvent. In general, polar aprotic solvents can enhance the rates of S_N2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing the nucleophile's reactivity. Conversely, protic solvents can solvate and stabilize the leaving group, which can also influence the reaction rate. The effect of solvent mixtures on reaction rates can be complex, with non-linear relationships often observed. nih.gov

| Solvent | Dielectric Constant (ε) | Relative Rate |

| Water | 78.4 | 1 |

| Methanol | 32.7 | 0.1 |

| Ethanol | 24.6 | 0.05 |

| Acetonitrile | 37.5 | 10 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 50 |

This is a hypothetical data table illustrating general solvent effects on a nucleophilic substitution reaction.

Metal Ion Catalysis and Inhibition (e.g., Alkali-Metal Ions)

The interaction of metal ions with organophosphorus compounds, including this compound, can significantly influence their reactivity, particularly in hydrolysis reactions. While specific studies on this compound are not extensively detailed in the provided results, the principles of metal ion catalysis in the hydrolysis of related phosphate and phosphonate (B1237965) esters offer valuable insights.

Alkali metal ions have been shown to catalyze the alkaline hydrolysis of phosphodiesters like bis(p-nitrophenyl) phosphate (BNPP). nih.gov The catalytic activity for BNPP hydrolysis follows the order Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺. nih.gov This catalysis is attributed to the increased affinity of the cations to the dianionic transition state, which is destabilized in the presence of aprotic dipolar cosolvents. nih.gov For most of these ions, the reaction rate is first-order with respect to the metal ion concentration. However, in the case of Na⁺, both first- and second-order kinetics have been observed. nih.gov

In contrast, the hydrolysis of the neutral phosphotriester p-nitrophenyl diphenyl phosphate in DMSO-rich mixtures is not affected by alkali metal ions. nih.gov This suggests that the charge of the substrate plays a crucial role in determining the effectiveness of metal ion catalysis. Given that this compound is a neutral ester, it might be inferred that its hydrolysis would show less pronounced catalysis by alkali metal ions compared to anionic species.

Studies on other metal ions, such as Co(III), Zn(II), and Eu(III), with phosphate esters like ethyl p-nitrophenyl phosphate, demonstrate that these ions can act as catalysts. nih.gov The mechanism often involves the coordination of the metal ion to the substrate, facilitating nucleophilic attack. For instance, with Co(III)-cyclen, the substrate is presumed to coordinate to one Co(III) center and is attacked by a hydroxide coordinated to another Co(III) in a dimeric catalyst. nih.gov The varying isotope effects observed with different metal ions suggest differences in the transition state structures, with some metals favoring an earlier or later transition state. nih.gov

Table 1: Order of Catalytic Activity of Alkali Metal Ions in the Hydrolysis of bis(p-nitrophenyl) phosphate (BNPP) nih.gov

| Metal Ion | Relative Catalytic Activity |

| Li⁺ | Highest |

| Na⁺ | ↓ |

| K⁺ | ↓ |

| Rb⁺ | ↓ |

| Cs⁺ | Lowest |

Influence of Steric Hindrance

Steric hindrance plays a significant role in the reactivity of phosphinothioate esters, particularly in nucleophilic substitution reactions like hydrolysis. The accessibility of the phosphorus center to the incoming nucleophile is a key determinant of the reaction rate.

In the alkaline hydrolysis of a series of ethyl alkylphosphinates, a clear trend of decreasing reaction rate with increasing steric hindrance has been observed. nih.gov For instance, ethyl di-tert-butylphosphinate hydrolyzes 500 times slower than ethyl diisopropylphosphinate. nih.gov This dramatic decrease in reactivity highlights the substantial steric impediment posed by bulky substituents around the phosphorus atom.

A study on the alkaline hydrolysis of ethyl diethyl, diisopropyl, and di-tert-butyl phosphinates reported relative rate constants that underscore the impact of steric bulk. nih.gov The increase in the size of the alkyl groups directly attached to the phosphorus atom significantly slows down the rate of hydrolysis. nih.gov This is a general trend observed in the hydrolysis of phosphonates as well, where reactivity decreases with increasing steric congestion. mdpi.com

While these examples pertain to phosphinates, the principles are directly applicable to this compound. The two phenyl groups attached to the phosphorus atom in this compound create a sterically congested environment. This would be expected to reduce its reactivity in hydrolysis compared to phosphinothioates with smaller alkyl substituents.

Table 2: Relative Rate Constants for Alkaline Hydrolysis of Ethyl Dialkylphosphinates nih.gov

| Compound | Relative Rate Constant | Temperature (°C) |

| Ethyl diethylphosphinate | 260 | 70 |

| Ethyl diisopropylphosphinate | 41 | 120 |

| Ethyl di-tert-butylphosphinate | 0.08 | 120 |

Comparison of P=O vs. P=S Reactivity

The substitution of a phosphoryl oxygen (P=O) with a thiophosphoryl sulfur (P=S) atom significantly alters the reactivity of organophosphorus esters. In the context of hydrolysis, P=O compounds are generally more reactive than their P=S counterparts under alkaline conditions. mdpi.com

The lower reactivity of P=S esters in alkaline hydrolysis can be attributed to several factors. The thiophosphoryl group is less electrophilic than the phosphoryl group due to the lower electronegativity of sulfur compared to oxygen. This makes the phosphorus atom in a P=S compound a weaker site for nucleophilic attack by hydroxide ions.

Conversely, thioesters with a P(O)SR linkage are much more reactive than their P(O)OR analogs. mdpi.com This increased reactivity is because the RS⁻ group is a better leaving group than the RO⁻ group. mdpi.com

The nature of the reaction conditions (acidic vs. alkaline) and the specific bonds being cleaved (P-O, P-S, C-O, or C-S) also play a crucial role in the relative reactivity. For instance, base-catalyzed hydrolysis of organophosphorus esters generally favors P-O or P-S cleavage, while acid-catalyzed hydrolysis tends to favor C-O or C-S cleavage. viu.ca

Hydrolysis Reactions of Phosphinothioate Esters

The hydrolysis of phosphinothioate esters, such as this compound, can proceed through different mechanisms depending on the pH of the medium. Both acid-catalyzed and base-catalyzed pathways are significant.

Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of esters, including phosphinothioates, typically involves the protonation of the ester, which enhances the electrophilicity of the phosphorus or carbonyl carbon, facilitating nucleophilic attack by water. chemistrysteps.comchemguide.co.ukyoutube.com This process is generally reversible. chemistrysteps.comchemguide.co.uk

For phosphinate esters, studies have shown that in most cases, the reaction proceeds through an AAc2 mechanism, involving a bimolecular attack of water on the protonated ester. mdpi.com However, for esters with bulky groups like benzyl (B1604629) or isopropyl, an AAl1 mechanism, involving the formation of a carbocation intermediate, has been substantiated. mdpi.com

In the acid-catalyzed hydrolysis of diphenylphosphinates, it has been demonstrated that the reaction can be carried out using dilute hydrochloric acid or p-toluenesulfonic acid as a catalyst. nih.gov The reaction rate is influenced by temperature, with higher temperatures leading to faster hydrolysis. nih.gov

It is generally observed that acid-catalyzed hydrolysis of organophosphorus esters favors the cleavage of the C-O or C-S bond. viu.ca

Alkaline and Base-Catalyzed Hydrolysis

The alkaline or base-catalyzed hydrolysis of phosphinothioate esters is a common and generally irreversible process. nih.govchemistrysteps.com This reaction, often referred to as saponification, proceeds through a nucleophilic attack of a hydroxide ion on the phosphorus atom. masterorganicchemistry.comijcce.ac.ir

The mechanism involves the formation of a pentacoordinate intermediate, followed by the departure of the leaving group. masterorganicchemistry.com For this compound, the leaving group would be the ethoxide ion. The resulting diphenylphosphinothioic acid is then deprotonated by the base to form the corresponding salt. masterorganicchemistry.com

The rate of alkaline hydrolysis is significantly influenced by steric hindrance, as discussed in section 3.1.3.6. nih.gov Bulky substituents on the phosphorus atom impede the approach of the hydroxide ion, slowing down the reaction. nih.govmdpi.com Commonly used bases for this reaction include sodium hydroxide, potassium hydroxide, and lithium hydroxide. nih.govmasterorganicchemistry.com

Studies on the alkaline hydrolysis of ethyl acetate (B1210297) have shown it to be a second-order reaction, first order with respect to both the ester and the hydroxide ion. ijcce.ac.irresearchgate.net The reaction is essentially irreversible because the carboxylic acid product is converted to its carboxylate salt. chemistrysteps.commasterorganicchemistry.com A similar principle applies to the hydrolysis of phosphinothioate esters.

Radical Reaction Pathways

While the primary degradation pathways for phosphinothioate esters like this compound are hydrolytic, the possibility of radical reaction pathways should also be considered, although they are generally less common.

Research into the synthesis of phosphinothioates from diarylphosphine oxides and disulfides has explored the potential for a radical mechanism. nih.gov However, experimental evidence, including the absence of certain byproducts and observations from ³¹P NMR monitoring, suggested that the transformation did not proceed through a radical pathway. nih.gov

The formation of phosphinothioates can be achieved through various synthetic routes, some of which might involve radical intermediates under specific conditions, such as photochemical reactions. sioc-journal.cn However, in the context of the degradation or reactivity of a pre-formed this compound molecule under typical environmental or physiological conditions, hydrolytic pathways are expected to be dominant over radical reactions.

Further investigation would be needed to determine if specific conditions, such as exposure to UV light or the presence of radical initiators, could induce significant degradation of this compound through radical mechanisms.

Computational and Theoretical Chemistry Studies of O Ethyl Diphenylphosphinothioate

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Quantum chemical calculations are instrumental in understanding the intricate details of chemical reactions at the molecular level. For a compound like O-Ethyl diphenylphosphinothioate, these methods could provide invaluable insights into its reactivity, stability, and potential transformation pathways.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations would be crucial for identifying and characterizing the transition states of reactions it might undergo. This analysis would involve mapping the potential energy surface to locate the saddle points corresponding to the highest energy barrier along the reaction coordinate. The geometric parameters and vibrational frequencies of these transition states would offer a detailed picture of the bond-breaking and bond-forming processes.

A hypothetical data table for DFT analysis of a reaction involving this compound could look like this:

| Parameter | Reactant (this compound) | Transition State | Product |

| Energy (Hartree) | Data not available | Data not available | Data not available |

| Key Bond Lengths (Å) | P=S: valueP-O: valueP-C: value | P---S: valueP---Nu: value | P-Nu: value |

| Imaginary Frequency (cm⁻¹) | N/A | value | N/A |

Without specific research, this table remains illustrative.

Transition State Theory (TST) provides a framework for calculating the rate constants of chemical reactions based on the properties of the reactants and the transition state. By combining the energetic information from DFT calculations with the principles of statistical mechanics, TST can predict how fast a reaction involving this compound would proceed under given conditions. The Eyring equation, a cornerstone of TST, relates the rate constant to the Gibbs free energy of activation.

A hypothetical data table for TST predictions might include:

| Reaction Parameter | Calculated Value | Units |

| Enthalpy of Activation (ΔH‡) | Data not available | kcal/mol |

| Entropy of Activation (ΔS‡) | Data not available | cal/mol·K |

| Gibbs Free Energy of Activation (ΔG‡) | Data not available | kcal/mol |

| Predicted Rate Constant (k) | Data not available | s⁻¹ |

This table highlights the type of data that would be generated from such a study.

Application of Conceptual DFT Indices for Reactivity Prediction

Conceptual DFT provides a set of chemical concepts derived from the principles of density functional theory that help in understanding and predicting the reactivity of molecules. These indices can be used to identify the most reactive sites within this compound and to anticipate its behavior in the presence of electrophiles or nucleophiles.

Key conceptual DFT indices include:

Chemical Potential (μ): Relates to the escaping tendency of electrons.

Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Fukui Functions (f(r)): Indicate the most likely sites for nucleophilic, electrophilic, or radical attack.

A hypothetical table of conceptual DFT indices for this compound would be structured as follows:

| Index | Global Value | Local Values (per atom) |

| Chemical Potential (μ) | Data not available | P: value, S: value, O: value, etc. |

| Hardness (η) | Data not available | N/A |

| Electrophilicity (ω) | Data not available | N/A |

| Fukui Function (f⁺) | N/A | P: value, S: value, O: value, etc. |

| Fukui Function (f⁻) | N/A | P: value, S: value, O: value, etc. |

The absence of published research prevents the population of this table with actual data.

Advanced Analytical Methodologies in the Study of O Ethyl Diphenylphosphinothioate

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is a powerful tool for probing the molecular structure of O-Ethyl diphenylphosphinothioate. By examining the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most informative techniques for the structural analysis of this compound. It provides detailed insights into the hydrogen, carbon, and phosphorus atomic environments within the molecule.

¹H NMR: Proton NMR spectra reveal the number of different types of protons and their neighboring environments. For this compound, the spectrum typically shows multiplets in the aromatic region corresponding to the phenyl protons. The ethoxy group protons appear as distinct signals, with the methylene (B1212753) protons showing a doublet of quartets due to coupling with both the adjacent methyl protons and the phosphorus atom, while the methyl protons appear as a triplet. rsc.org

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. The spectrum will display distinct signals for the aromatic carbons and the aliphatic carbons of the ethyl group. The carbon atoms directly bonded to or near the phosphorus atom will exhibit splitting due to carbon-phosphorus coupling (J-P-C), providing valuable connectivity information. rsc.orgrsc.org

³¹P NMR: As phosphorus is a key heteroatom in this molecule, ³¹P NMR is particularly crucial. huji.ac.il It provides a single peak in a decoupled spectrum, the chemical shift of which is characteristic of the specific phosphorus environment in the phosphinothioate structure. rsc.orgrsc.org This technique is highly sensitive to the oxidation state and coordination of the phosphorus atom. The chemical shift for this compound is typically observed around δ 32.5 ppm. rsc.org

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity / Coupling Constants (J) | Assignment |

| ¹H NMR | 7.75–7.71 | m | 4H (Aromatic) |

| 7.52–7.49 | m | 2H (Aromatic) | |

| 7.47–7.44 | m | 4H (Aromatic) | |

| 4.20-4.10 | dq, J = 9.5, 7.1 Hz | 2H (-OCH₂CH₃) | |

| 1.35 | t, J = 7.1 Hz | 3H (-OCH₂CH₃) | |

| ¹³C NMR | 133.0 | d, JP–C = 97.5 Hz | Aromatic C (ipso) |

| 131.6 | d, JP–C = 2.5 Hz | Aromatic C | |

| 130.6 | d, JP–C = 8.8 Hz | Aromatic C | |

| 128.5 | d, JP–C = 11.3 Hz | Aromatic C | |

| 63.5 | d, JP-C = 6.5 Hz | -OCH₂CH₃ | |

| 16.3 | d, JP-C = 7.5 Hz | -OCH₂CH₃ | |

| ³¹P NMR | 32.5 | s | P=S |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Standard MS: Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization methods. The resulting mass spectrum shows a molecular ion peak corresponding to the mass of the intact molecule, along with various fragment ions. The fragmentation pattern provides a "fingerprint" that can aid in structural identification.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of the compound. masonaco.org This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound, the calculated m/z for the protonated molecule [M+H]⁺ is 263.0756, and HRMS can confirm this with a high degree of accuracy. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govmdpi.com It is particularly useful for analyzing complex mixtures and for quantifying the amount of this compound in a sample. nih.gov The liquid chromatograph separates the components of a mixture, and the mass spectrometer provides mass information for each separated component. nih.govmdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. nist.gov The IR spectrum of this compound will show characteristic absorption bands corresponding to the various bonds within the molecule. Key absorptions include those for the P=S (thiophosphoryl) bond, the P-O-C (phosphorus-oxygen-carbon) linkage, the aromatic C-H bonds of the phenyl groups, and the aliphatic C-H bonds of the ethyl group.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration |

| ~3050 | Aromatic C-H stretch |

| ~2980-2850 | Aliphatic C-H stretch |

| ~1440 | P-Phenyl stretch |

| ~1120 | P-O-C stretch |

| ~690 | P=S stretch |

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for its quantitative analysis.

Gas Chromatography (GC)

Gas chromatography (GC) is a widely used technique for the analysis of volatile and thermally stable compounds like this compound. drawellanalytical.com The compound is vaporized and transported through a column by an inert carrier gas. Separation is based on the differential partitioning of the compound between the stationary phase lining the column and the mobile gas phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. researchgate.net GC is often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. jmaterenvironsci.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. aocs.org In HPLC, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). nih.gov Separation is achieved based on the compound's affinity for the stationary and mobile phases. For this compound, reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common approach. Detection is typically achieved using a UV detector or, for greater specificity and sensitivity, a mass spectrometer (LC-MS). nih.gov

In-situ Reaction Monitoring Techniques (e.g., Electron Paramagnetic Resonance for Radical Intermediates)

The synthesis of organophosphorus compounds can sometimes proceed through radical-based mechanisms. The direct detection and characterization of these highly reactive and short-lived radical intermediates are crucial for elucidating the reaction mechanism. Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a powerful and often unique technique for studying species with one or more unpaired electrons, such as free radicals. nih.govnrel.gov

EPR spectroscopy is based on the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. The resulting spectrum provides detailed information about the electronic structure of the radical and its environment. In the context of studying the synthesis of this compound, in-situ EPR would involve monitoring the reaction mixture directly within the EPR spectrometer's resonant cavity. This allows for the real-time detection of any paramagnetic species that are formed during the reaction. researchgate.net

Due to the extremely short lifetimes of many radical intermediates, a technique called spin trapping is often employed. nih.gov A spin trap is a diamagnetic compound that reacts with the transient radical to form a much more stable paramagnetic species, known as a spin adduct. This spin adduct can then be readily detected by EPR. The characteristics of the EPR spectrum of the spin adduct, such as the hyperfine splitting constants, can provide information about the structure of the original, short-lived radical.

While direct experimental evidence for radical intermediates in the synthesis of this compound is not extensively documented in publicly available literature, the principles of in-situ EPR with spin trapping could be applied to investigate such possibilities. For instance, if the synthesis involves a step where a thiophosphinoyl radical (Ph₂(EtO)P=S•) or a related radical species is formed, it could potentially be trapped and identified.

Table 2: Potential Spin Traps for In-situ EPR Studies of Phosphinothioate Synthesis This table presents potential spin traps that could be used based on general knowledge of radical chemistry.

| Spin Trap | Chemical Name | Potential Radical Target |

| DMPO | 5,5-Dimethyl-1-pyrroline N-oxide | Sulfur- and carbon-centered radicals |

| PBN | α-Phenyl-N-tert-butylnitrone | Carbon-centered radicals |

| DEPMPO | 5-Diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide | Oxygen- and sulfur-centered radicals |

The application of in-situ EPR spectroscopy would provide invaluable insights into the mechanistic pathways of this compound synthesis, particularly in identifying whether radical intermediates play a role.

Future Research Directions and Perspectives in O Ethyl Diphenylphosphinothioate Chemistry

Development of Highly Selective and Stereoselective Synthetic Strategies

A primary objective in the synthesis of chiral organophosphorus compounds like O-Ethyl diphenylphosphinothioate is the control of stereochemistry at the phosphorus center. The development of synthetic methods that are not only efficient but also highly selective is a critical frontier.

Future efforts will likely build upon existing methods, such as the mixed anhydride (B1165640) approach, which has been successfully applied to the synthesis of optically active O-aryl O-ethyl phenylphosphonothionates. nih.gov This method, involving the reaction of O-ethyl phenylphosphonothioic acid with O,O-diethyl phosphorochloridate followed by conversion with a sodium phenoxide, has been shown to proceed without racemization, yielding optically pure products. nih.gov The challenge lies in adapting and optimizing such procedures for diphenylphosphinothioate structures and expanding the substrate scope.

Research will also focus on developing novel chiral auxiliaries or reagents that can induce high levels of diastereoselectivity or enantioselectivity in the key bond-forming steps. The goal is to create practical and scalable strategies that provide access to enantiomerically pure this compound, which is crucial for applications where stereochemistry dictates biological activity or material properties. This includes the exploration of tandem reactions that combine multiple synthetic steps into a single, efficient process, such as the tandem esterification and phospha-Michael addition used for creating phosphinic dipeptides. nih.gov

Exploration of Novel Catalytic Systems for Phosphinothioate Synthesis

The transition from stoichiometric reagents to catalytic systems represents a significant leap towards greener and more efficient chemical synthesis. rsc.org In the context of this compound, future research will heavily invest in discovering and optimizing novel catalysts that can facilitate its formation with high yield and selectivity.

Recent years have seen the emergence of various catalytic systems for the synthesis of related phosphorothioates and phosphinothioates. sioc-journal.cn Copper-based catalysts, for instance, have been employed for the cross-dehydrogenative coupling of P(O)-H compounds with thiols. researchgate.net Specifically, copper(I) iodide and copper(I) thiocyanate (B1210189) have shown effectiveness in these transformations. sci-hub.senih.gov A significant advancement is the development of metal- and solvent-free protocols, where the reaction between diarylphosphine oxides and disulfides can proceed to near-quantitative yields simply by heating or stirring at room temperature, representing a highly efficient and green alternative. nih.gov

Another promising avenue is the use of photocatalysis. chemrxiv.orgchemrxiv.org Visible-light-promoted methods offer exceptionally mild reaction conditions. For example, photocatalytic sulfur transfer from benign sources like thiosulfate (B1220275) has been established for the synthesis of phosphorothioates, a methodology that could be adapted for phosphinothioates. chemrxiv.orgchemrxiv.org The development of such catalytic processes, particularly those that are sustainable and utilize earth-abundant metals or avoid metals entirely, will be a major focus.

Table 1: Comparison of Emerging Catalytic Systems for Phosphinothioate Synthesis

| Catalytic System | Key Features | Potential Advantages for this compound Synthesis | Research Focus |

| Copper-Based Catalysis | Utilizes catalysts like CuI or CuSCN. sci-hub.senih.gov | Good functional group tolerance; established effectiveness for P-S bond formation. | Improving catalyst turnover, expanding substrate scope, and reducing catalyst loading. |

| Metal-Free Protocols | Relies on base catalysis, N-heterocyclic carbene (NHC) catalysis, or thermal activation. nih.gov | Avoids toxic and expensive metals; simplified purification; environmentally benign. nih.gov | Broadening the applicability to a wider range of phosphine (B1218219) oxides and sulfur sources. |

| Photocatalysis | Uses visible light and a photocatalyst (e.g., riboflavin) to promote sulfurization. chemrxiv.orgchemrxiv.org | Extremely mild conditions; high selectivity; potential for use in aqueous media. chemrxiv.orgchemrxiv.org | Adapting protocols from phosphorothioates to phosphinothioates; integration into flow systems. |

| Vanadium-Based Catalysis | Employs a decavanadate (B1236424) anion catalyst for cross-dehydrogenative coupling in water or ethanol. researchgate.net | Catalyst is recyclable; reaction proceeds at room temperature without additives. researchgate.net | Mechanistic studies to understand the V(V) to V(IV) catalytic cycle; gram-scale synthesis optimization. researchgate.net |

Advanced Computational Modeling for Deeper Mechanistic Insights

As synthetic methods become more sophisticated, a detailed understanding of the underlying reaction mechanisms is essential for further optimization and rational design. Advanced computational modeling, using techniques like Density Functional Theory (DFT), is poised to play a pivotal role in elucidating the intricate pathways of phosphinothioate synthesis.

Future research will employ computational studies to:

Map Reaction Pathways: Model the energy profiles of various synthetic routes to identify the most favorable pathways and transition states. This can explain observed product distributions and selectivities. For related organophosphorus syntheses, computational analysis has been used to determine that certain reaction pathways are energetically preferable. nih.gov

Elucidate Catalyst Roles: Investigate the structure of catalytic intermediates and the mechanism of catalyst-substrate interactions. This is crucial for understanding how catalysts like copper or vanadium facilitate P-S bond formation and for designing more efficient second-generation catalysts. researchgate.net

Predict Stereochemical Outcomes: In stereoselective reactions, computational models can help rationalize the origins of enantioselectivity by analyzing the transition state assemblies involving chiral catalysts or auxiliaries.

Guide Experimental Design: Theoretical predictions can guide experimental efforts by identifying promising new reagents, catalysts, or reaction conditions before they are tested in the lab, thereby saving time and resources.

By providing a molecular-level picture of the reaction dynamics, computational chemistry will accelerate the development of next-generation synthetic strategies for this compound.

Integration of Automated and Flow Chemistry for Efficient Synthesis and Kinetic Studies

The integration of automation and continuous flow chemistry is revolutionizing chemical synthesis and process development in the pharmaceutical and fine chemical industries. d-nb.infouc.pt These technologies offer unprecedented control, efficiency, and data-gathering capabilities, making them ideal for advancing the chemistry of this compound.

Automated Synthesis and Optimization: Automated platforms can perform a large number of experiments in a high-throughput manner, systematically varying parameters such as temperature, concentration, and catalyst loading. vapourtec.com When coupled with real-time analytical tools, these systems can rapidly identify optimal reaction conditions for the synthesis of this compound. chemrxiv.orgresearchgate.net This approach is particularly powerful for optimizing complex multi-component reactions or for screening libraries of potential catalysts. chemrxiv.org Recent work has demonstrated the power of combining automated synthesis with machine learning algorithms to accelerate the discovery of new materials. chemrxiv.org

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters compared to traditional batch processes. vapourtec.com Key advantages include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the ability to telescope multiple reaction steps into a single continuous sequence. d-nb.infouc.pt For the synthesis of this compound, flow chemistry could enable:

Rapid Optimization: The ability to quickly change conditions and reach a steady state allows for rapid exploration of the reaction design space. chemrxiv.orgresearchgate.net

Enhanced Safety: Reactions involving potentially energetic intermediates or toxic reagents can be performed more safely, as only small volumes of material are reacting at any given time.

Scalability: Optimized conditions in a flow reactor can often be scaled up more directly and reliably than batch processes. d-nb.info

The combination of automation and flow chemistry provides a powerful platform for conducting detailed kinetic studies. By systematically varying flow rates and concentrations while monitoring the reaction output in real-time, rich datasets can be generated to build accurate kinetic models. chemrxiv.orgresearchgate.net This deep process understanding is invaluable for robust and efficient manufacturing.

Table 2: Benefits of Integrating Automation and Flow Chemistry

| Feature | Automation | Flow Chemistry | Combined Advantage for this compound |

| Throughput | High-throughput screening of catalysts and conditions. vapourtec.com | Continuous production and rapid parameter variation. d-nb.info | Accelerated discovery and optimization of synthetic routes. |

| Control | Precise dispensing of reagents and control of reaction sequences. | Superior control over temperature, pressure, and residence time. vapourtec.com | High reproducibility and precise control over product quality and selectivity. |

| Data Generation | Automated collection of large datasets from numerous experiments. chemrxiv.org | Real-time data acquisition for kinetic analysis. researchgate.net | Rapid development of comprehensive reaction models for deep process understanding. chemrxiv.org |

| Safety | Minimizes manual handling of potentially hazardous materials. | Small reactor volumes enhance safety for exothermic or hazardous reactions. d-nb.info | Safer exploration of a wider range of reaction conditions and scalability. |

| Efficiency | Unattended operation saves researcher time. vapourtec.com | Reduced reaction times and potential for telescoped reactions. uc.pt | Resource-efficient process development and manufacturing. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for O-Ethyl diphenylphosphinothioate, and what purity assessment methods are recommended?

- Methodology : Synthesis typically involves the reaction of diphenylphosphinothioic acid with ethyl bromide in anhydrous conditions, using a base (e.g., triethylamine) to deprotonate the thioic acid. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity assessment requires a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>31</sup>P NMR for phosphorus-containing moieties) and high-resolution mass spectrometry (HRMS). For quantitative purity, gas chromatography (GC) with flame ionization detection is recommended .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic techniques?

- Methodology :

- <sup>1</sup>H and <sup>13</sup>C NMR : Identify ethyl and phenyl group environments. Ethyl protons appear as a quartet (δ ~1.3–1.5 ppm) and triplet (δ ~4.1–4.3 ppm), while aromatic protons show multiplet signals (δ ~7.2–7.8 ppm).

- <sup>31</sup>P NMR : A singlet near δ 55–65 ppm confirms the phosphorus-thioate bond.

- IR Spectroscopy : Key peaks include P=O (~1250 cm⁻¹) and P-S (~700 cm⁻¹) stretches.

- X-ray crystallography (if crystalline): Resolves bond angles and stereochemistry .

Q. What are the acute toxicity profiles of this compound in mammalian models?

- Methodology : Acute oral toxicity is assessed via OECD Guideline 423. Rats are administered graded doses (e.g., 50–500 mg/kg), with mortality monitored over 14 days. LD₅₀ values are calculated using probit analysis. Comparative studies should note species-specific differences (e.g., rat vs. mouse metabolic pathways) and route of exposure (oral vs. dermal). Historical data for analogs like ethoprophos (LD₅₀ = 34 mg/kg in rats) highlight structural influences on toxicity .

Advanced Research Questions

Q. How to design experiments to investigate hydrolytic degradation pathways under varying environmental conditions?

- Methodology :

- Hydrolysis Studies : Expose the compound to buffered solutions (pH 4–9) at 25–50°C. Monitor degradation via LC-MS/MS. Identify products (e.g., diphenylphosphinothioic acid, ethanol) and quantify half-lives.

- Environmental Simulation : Use soil/water microcosms to assess microbial degradation. Extract metabolites via solid-phase extraction and characterize using HRMS. Compare degradation kinetics in aerobic vs. anaerobic conditions .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodology :

- Meta-Analysis : Collate data from peer-reviewed studies, noting variables like species, dose regimen, and purity (>95% required for validity).

- Dose-Response Modeling : Use software (e.g., EPA Benchmark Dose) to standardize EC₅₀/LD₅₀ calculations.

- Structural Confirmation : Re-evaluate disputed compounds for isomerism or impurities (e.g., via <sup>31</sup>P NMR) that may alter toxicity. For example, LD₅₀ discrepancies in organophosphates often arise from chiral center variations .

Q. What advanced computational methods predict the environmental fate of this compound?

- Methodology :

- QSAR Models : Apply quantitative structure-activity relationship tools (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation potential.

- Molecular Dynamics Simulations : Model interactions with soil organic matter or aquatic enzymes (e.g., phosphotriesterases).

- Density Functional Theory (DFT) : Calculate hydrolysis activation energies to predict stability in aqueous environments .

Q. How to identify and quantify metabolites in biological systems using chromatography-mass spectrometry?

- Methodology :

- Sample Preparation : Extract metabolites from plasma/liver homogenates using acetonitrile precipitation. Derivatize with BSTFA for GC-MS compatibility.

- LC-QTOF-MS : Use reverse-phase C18 columns (0.1% formic acid in water/acetonitrile) for separation. Key metabolites (e.g., mono-oxidized derivatives) are identified via exact mass (±5 ppm) and MS/MS fragmentation.

- Quantitation : Validate with isotope-labeled internal standards (e.g., <sup>13</sup>C-ethyl analogs) to correct matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.